

Spectroscopic Characterization of N-benzylethanolamine: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzylethanolamine

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This guide provides an in-depth analysis of the spectroscopic data for N-**benzylethanolamine**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

- Compound Name: N-**benzylethanolamine**
- CAS Number: 104-63-2[1]
- Molecular Formula: $C_9H_{13}NO$ [2][3]
- Molecular Weight: 151.21 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-**benzylethanolamine**. Spectra are typically recorded in deuterated chloroform ($CDCl_3$).

1H NMR Data

The 1H NMR spectrum reveals the electronic environment of each proton in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	Multiplet	5H	Aromatic (C ₆ H ₅)
3.81	Singlet	2H	Benzyl (-CH ₂ -Ph)
3.72	Triplet	2H	Methylene (-CH ₂ -OH)
2.84	Triplet	2H	Methylene (-NH-CH ₂ -)
2.75	Broad Singlet	2H	Amine (NH) & Hydroxyl (OH)

Note: The broad singlet at 2.75 ppm corresponds to the exchangeable protons of the amine and hydroxyl groups. Its chemical shift and appearance can vary with concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
139.5	Aromatic (Quaternary C)
128.6	Aromatic (CH)
127.5	Aromatic (CH)
127.2	Aromatic (CH)
60.5	Methylene (-CH ₂ -OH)
53.9	Benzyl (-CH ₂ -Ph)
51.2	Methylene (-NH-CH ₂ -)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-benzylethanolamine. The spectrum is typically acquired from a neat liquid film.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	O-H Stretch (Alcohol)
3200-3400	Broad	N-H Stretch (Secondary Amine)
3030	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch
1450-1600	Medium	Aromatic C=C Bending
1050-1150	Strong	C-O Stretch (Primary Alcohol)
1030-1100	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for analysis.

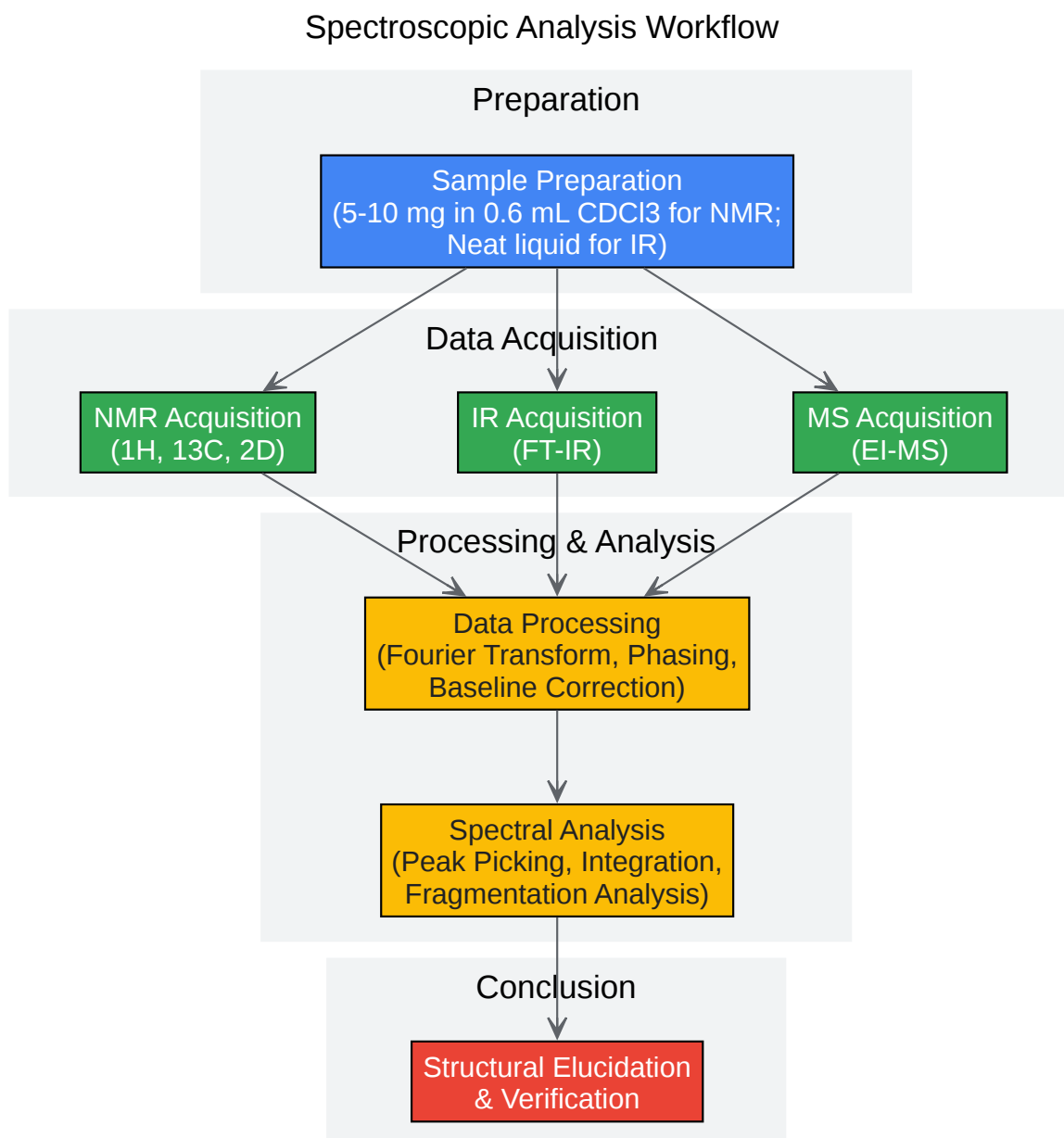
m/z (mass-to-charge ratio)	Relative Intensity	Assignment
151	Moderate	[M] ⁺ (Molecular Ion) [2]
120	Moderate	[M - CH ₂ OH] ⁺
91	High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

General Spectroscopic Workflow

The diagram below illustrates the standard workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of N-**benzylethanolamine** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[6] Filter the solution into a 5 mm NMR tube.^[6]
- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.^[6]
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds.^[6]
 - Accumulate 8 to 16 scans for a good signal-to-noise ratio.^[6]
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-220 ppm.
 - Use a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).^[6] Perform phase and baseline corrections.^[6] Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm and the CDCl_3 solvent peak at 77.0 ppm, respectively.^{[7][8]}

IR Spectroscopy Protocol

- Sample Preparation: As N-**benzylethanolamine** is a liquid, a neat spectrum is easily obtained.^[9] Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.^[10]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.^[11]

- Acquisition:
 - First, acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorbances.[\[10\]](#)
 - Place the salt plate assembly in the sample holder.
 - Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

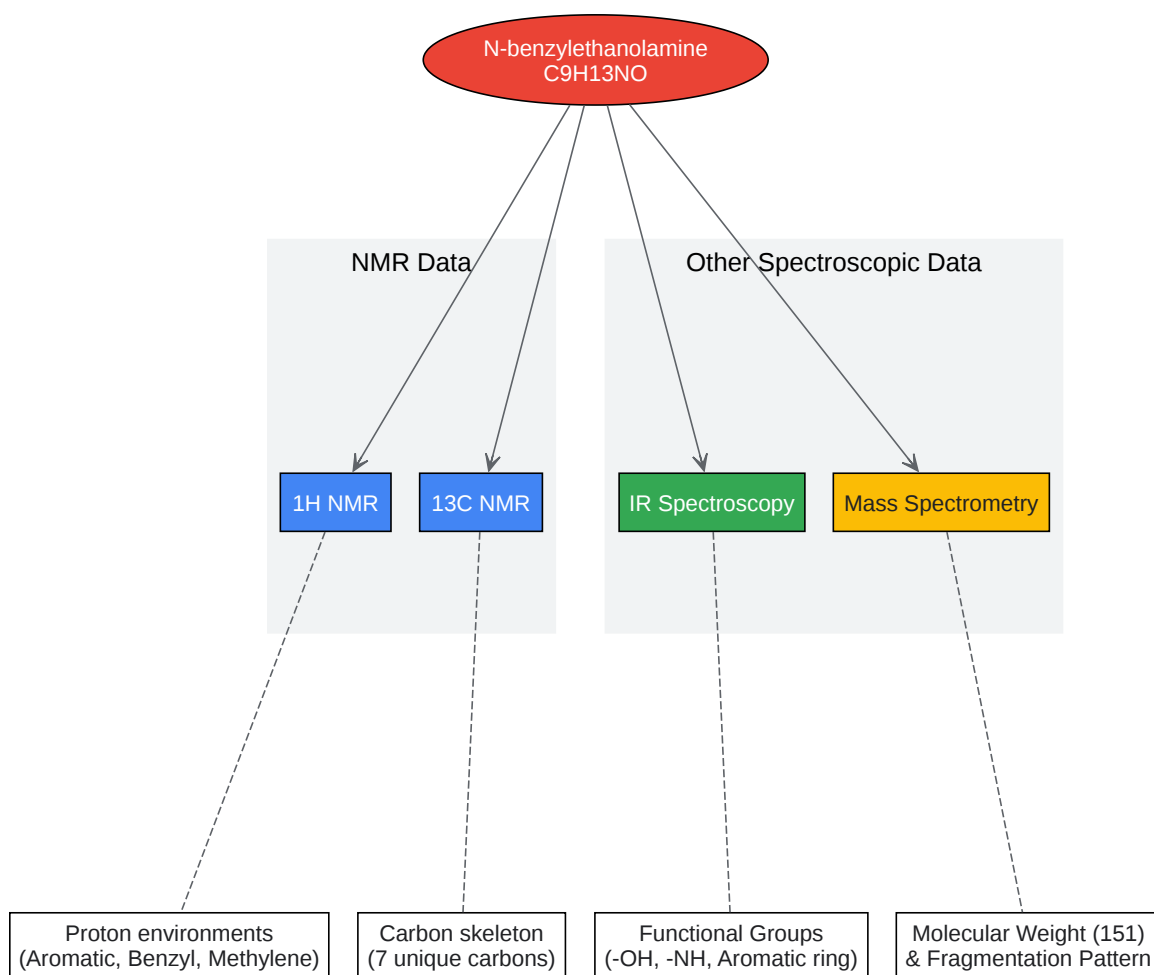
Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.[\[12\]](#)[\[13\]](#)
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.[\[12\]](#)
- Acquisition:
 - Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Interpretation and Structural Correlation

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the N-benzylethanolamine structure.

Spectroscopic Data and Structural Correlation



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Caption: Correlation of spectroscopic data to molecular structure.

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